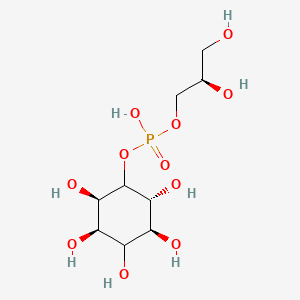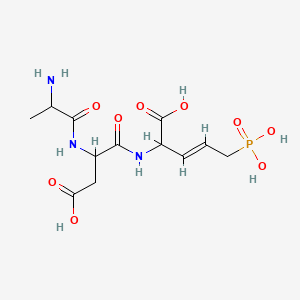![molecular formula C21H25Na2O10P B15126676 Disodium;(1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl)oxymethyl phosphate](/img/structure/B15126676.png)
Disodium;(1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl)oxymethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Minnelide is a water-soluble prodrug of triptolide, a compound derived from the traditional Chinese medicinal herb Tripterygium wilfordii Hook F. Triptolide has been recognized for its potent anti-inflammatory, immunosuppressive, and antitumor properties. Minnelide has shown significant promise in preclinical and clinical studies, particularly in the treatment of various cancers, including pancreatic and gastrointestinal cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Minnelide is synthesized from triptolide through a series of chemical reactions designed to enhance its water solubility and bioavailability.
Industrial Production Methods: The industrial production of Minnelide involves large-scale synthesis of triptolide, followed by its chemical modification to produce Minnelide. The process requires stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Minnelide undergoes various chemical reactions, including:
Oxidation: Minnelide can be oxidized to form reactive intermediates that contribute to its antitumor activity.
Reduction: Reduction reactions can modify the functional groups in Minnelide, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into Minnelide, potentially enhancing its therapeutic properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification
Major Products Formed: The major products formed from these reactions include modified forms of Minnelide with potentially enhanced or altered biological activity .
Scientific Research Applications
Chemistry: Minnelide serves as a model compound for studying the chemical modification of natural products to enhance their therapeutic properties.
Biology: Minnelide is used to investigate the molecular mechanisms underlying its antitumor and anti-inflammatory effects.
Medicine: Minnelide has shown promise in the treatment of various cancers, including pancreatic, gastrointestinal, and hematological malignancies.
Industry: Minnelide’s potential as a therapeutic agent has led to its development and commercialization by pharmaceutical companies .
Mechanism of Action
Minnelide exerts its effects through multiple mechanisms:
Molecular Targets: Minnelide targets several key proteins involved in cancer cell survival and proliferation, including heat shock protein 70 (HSP70) and c-Myc
Pathways Involved: Minnelide induces apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. .
Comparison with Similar Compounds
Minnelide is unique compared to other similar compounds due to its water solubility and enhanced bioavailability. Similar compounds include:
Triptolide: The parent compound of Minnelide, known for its potent antitumor and anti-inflammatory properties but limited by its poor water solubility and toxicity
(5R)-5-hydroxytriptolide (LLDT-8): A low-toxicity analog of triptolide currently in phase I clinical trials for its immunosuppressive properties
Minnelide’s unique chemical modifications make it a promising candidate for further development and clinical application .
Properties
Molecular Formula |
C21H25Na2O10P |
|---|---|
Molecular Weight |
514.4 g/mol |
IUPAC Name |
disodium;(1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl)oxymethyl phosphate |
InChI |
InChI=1S/C21H27O10P.2Na/c1-9(2)19-14(30-19)15-21(31-15)18(3)5-4-10-11(7-26-16(10)22)12(18)6-13-20(21,29-13)17(19)27-8-28-32(23,24)25;;/h9,12-15,17H,4-8H2,1-3H3,(H2,23,24,25);;/q;2*+1/p-2 |
InChI Key |
ZHBJMVNZRZUQEP-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OCOP(=O)([O-])[O-])O7)COC6=O)C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;phosphoric acid](/img/structure/B15126609.png)

![5-Methyl-7-thia-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene-6-carboxylic acid](/img/structure/B15126621.png)
![[2-[2-methyl-4-[1-[[1-(4-pyridin-4-ylsulfonylphenyl)azetidin-3-yl]methyl]piperidin-4-yl]-1,3-dihydroisoquinolin-4-yl]cyclopentyl] N-methylcarbamate](/img/structure/B15126637.png)




![1,6-Dihydroxy-3-methyl-8-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B15126659.png)


![5,6,17-Trimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3,5,7,14(18),15-hexaene](/img/structure/B15126695.png)

